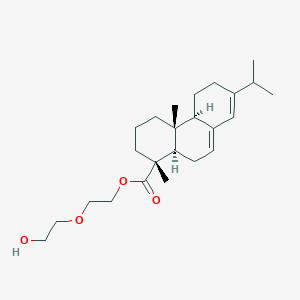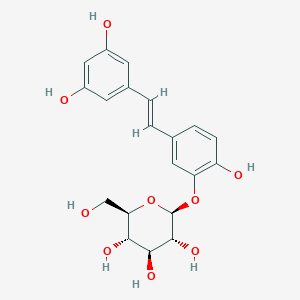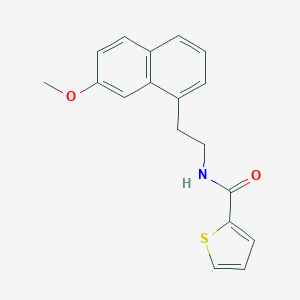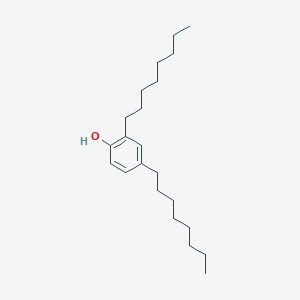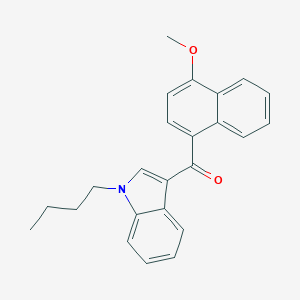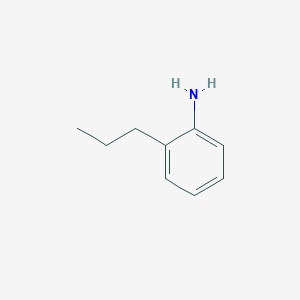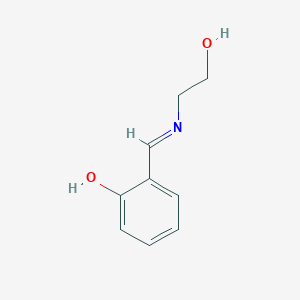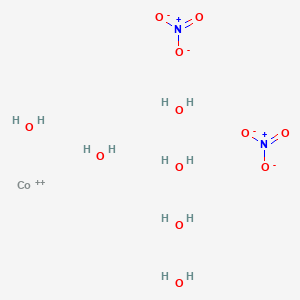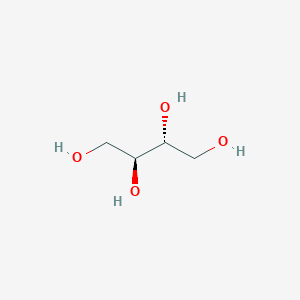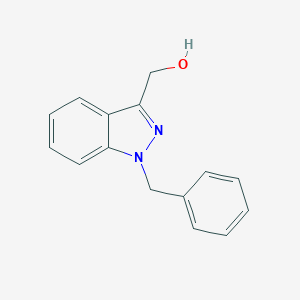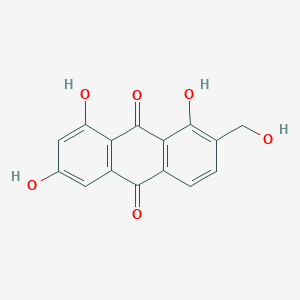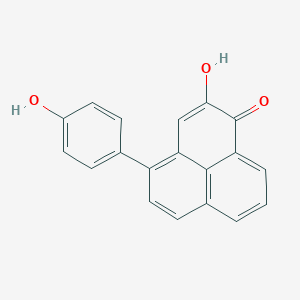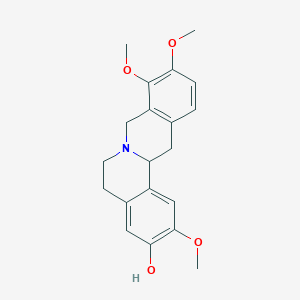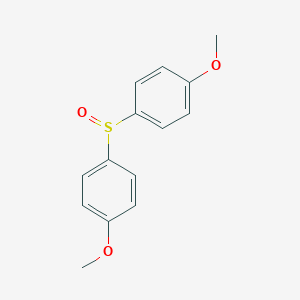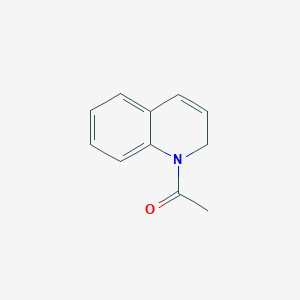
1-Acetyl-1,2-dihydroquinoline
Vue d'ensemble
Description
1-Acetyl-1,2-dihydroquinoline is a heterocyclic compound that has attracted much attention in scientific research due to its potential applications in various fields. This compound is also known as tetrahydroquinoline-2-one or 1,2,3,4-tetrahydroquinolin-2-one, and has a molecular formula of C10H11NO.
Mécanisme D'action
The exact mechanism of action of 1-Acetyl-1,2-dihydroquinoline is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes involved in bacterial or fungal cell wall synthesis, or by disrupting the DNA replication process in tumor cells.
Effets Biochimiques Et Physiologiques
1-Acetyl-1,2-dihydroquinoline has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 1-Acetyl-1,2-dihydroquinoline has been shown to exhibit cytotoxic activity against various tumor cell lines, including breast cancer, lung cancer, and leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Acetyl-1,2-dihydroquinoline in lab experiments include its relatively simple synthesis method, its broad-spectrum antibacterial and antifungal activities, and its potential as a lead compound for drug discovery. However, the limitations of using this compound include its relatively low potency compared to other antibacterial and antifungal agents, and its potential toxicity to mammalian cells.
Orientations Futures
There are many potential future directions for research on 1-Acetyl-1,2-dihydroquinoline. Some possible areas of focus include:
1. Development of more potent derivatives of 1-Acetyl-1,2-dihydroquinoline for use as antibacterial, antifungal, and antitumor agents.
2. Investigation of the mechanism of action of 1-Acetyl-1,2-dihydroquinoline and its derivatives.
3. Exploration of the potential applications of 1-Acetyl-1,2-dihydroquinoline in material science, such as the synthesis of novel polymers or catalysts.
4. Study of the pharmacokinetics and pharmacodynamics of 1-Acetyl-1,2-dihydroquinoline and its derivatives in animal models.
5. Investigation of the potential synergistic effects of 1-Acetyl-1,2-dihydroquinoline and other antibacterial or antifungal agents.
In conclusion, 1-Acetyl-1,2-dihydroquinoline is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Further research is needed to fully understand the mechanism of action of this compound and its derivatives, as well as to explore their potential applications in different areas.
Applications De Recherche Scientifique
1-Acetyl-1,2-dihydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a promising lead compound for drug discovery. In addition, 1-Acetyl-1,2-dihydroquinoline has been used as a building block for the synthesis of various natural products and bioactive compounds.
Propriétés
Numéro CAS |
10174-55-7 |
|---|---|
Nom du produit |
1-Acetyl-1,2-dihydroquinoline |
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1-(2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-7H,8H2,1H3 |
Clé InChI |
VGEPKKUTRKZFEW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(=O)N1CC=CC2=CC=CC=C21 |
Autres numéros CAS |
10174-55-7 |
Synonymes |
1-Acetyl-1,2-dihydroquinoline |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


